2-(Bromomethyl)non-1-ene
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Overview
Description
2-(Bromomethyl)non-1-ene is an organic compound with the molecular formula C10H19Br It is a brominated alkene, characterized by the presence of a bromomethyl group attached to a nonene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)non-1-ene typically involves the bromination of non-1-ene. One common method is the addition of bromine to non-1-ene in the presence of a radical initiator such as benzoyl peroxide or 2,2’-azobis(isobutyronitrile) (AIBN). The reaction is carried out under reflux conditions in an organic solvent like carbon tetrachloride (CCl4) or ethyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous-flow processes. These processes offer advantages such as improved conversion rates, selectivity, and reduced reaction times. For example, the bromination of conjugated allylic compounds with N-bromosuccinimide (NBS) in a continuous-flow photoreactor has been shown to be efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)non-1-ene undergoes various types of chemical reactions, including:
Electrophilic Addition: The double bond in this compound can react with electrophiles such as bromine (Br2) to form vicinal dibromides.
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Bromine (Br2): Used in electrophilic addition reactions.
N-bromosuccinimide (NBS): Used for bromination in the presence of light or radical initiators.
Bases (e.g., KOH, NaOH): Used in elimination reactions.
Major Products:
Vicinal Dibromides: Formed from electrophilic addition of bromine.
Substituted Alkenes: Formed from nucleophilic substitution and elimination reactions.
Scientific Research Applications
2-(Bromomethyl)non-1-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds.
Chemical Biology: Used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)non-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations and bromonium ions. For example, in electrophilic addition reactions, the double bond in the compound induces a dipole in the bromine molecule, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a nucleophile, resulting in the addition product .
Comparison with Similar Compounds
1-Bromo-2-methylpropene: Another brominated alkene with similar reactivity.
2-Bromo-1-butene: A smaller brominated alkene with comparable chemical properties.
1-Bromo-3-methylbut-2-ene: A structurally related compound with a different substitution pattern.
Uniqueness: 2-(Bromomethyl)non-1-ene is unique due to its longer carbon chain, which imparts different physical properties and reactivity compared to shorter brominated alkenes. Its specific structure allows for unique applications in organic synthesis and material science.
Properties
CAS No. |
105865-50-7 |
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Molecular Formula |
C10H19Br |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-(bromomethyl)non-1-ene |
InChI |
InChI=1S/C10H19Br/c1-3-4-5-6-7-8-10(2)9-11/h2-9H2,1H3 |
InChI Key |
DMSCXABWKWRWCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=C)CBr |
Origin of Product |
United States |
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